molecular formula C21H27NO4 B157075 (R)-laudanosine CAS No. 85-63-2

(R)-laudanosine

Katalognummer B157075
CAS-Nummer: 85-63-2
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: KGPAYJZAMGEDIQ-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Laudanosine is a compound of interest due to its relationship with various biological activities. It is a degradation product of the neuromuscular blocking agent atracurium and has the ability to cross the blood-brain barrier. High concentrations of laudanosine are implicated in triggering seizures, which highlights its potential impact on the central nervous system .

Synthesis Analysis

The asymmetric synthesis of (R)-(-)-Laudanosine has been achieved from L-3-(3,4-dihydroxyphenyl)alanine (L-DOPA). A pivotal step in this synthesis involves the epimerization of a tetrahydroisoquinoline derivative under hydrogenation conditions. This process allows for the conversion between different isomers, ultimately leading to the production of (R)-(-)-Laudanosine . Another approach utilizes L-ascorbic acid as a starting material, which is converted into L-gulonolactone and subsequently transformed into (R)-(-)-Laudanosine with good enantiomeric excesses. This method also suggests the use of chromium(III) oxide as a catalyst for further conversion into other related alkaloids .

Molecular Structure Analysis

The molecular structure of (R)-Laudanosine is characterized by its isoquinoline skeleton, which is a common feature in many alkaloids. The synthesis processes described involve complex reactions that manipulate the stereochemistry at specific carbon centers, which is crucial for achieving the desired (R)-enantiomer of laudanosine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (R)-Laudanosine include the Pictet-Spengler reaction, epimerization, and hydrogenation. These reactions are carefully orchestrated to control the stereochemistry and functional group transformations required to construct the laudanosine molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-Laudanosine are not detailed in the provided papers, its ability to interact with nicotinic acetylcholine receptors (nAChRs) at varying concentrations suggests that it possesses distinct chemical properties that affect its biological activity. Its solubility in mock cerebrospinal fluid and its effects on the central nervous system further imply that it has particular physical properties that facilitate its transport across the blood-brain barrier .

Relevant Case Studies

In a case study involving isolated brainstem-spinal cord preparations from neonatal rats, laudanosine was found to have no effects on respiratory activity at concentrations up to 100 microM. However, at 100 microM, it induced non-respiratory excitement activities, which may be akin to seizures observed in in vivo studies. This suggests that while laudanosine does not affect respiratory rates, it has the potential to induce excitatory activity in the central nervous system at high concentrations .

Wissenschaftliche Forschungsanwendungen

1. Metabolite of Neuromuscular-Blocking Drugs

(R)-Laudanosine is recognized as a metabolite of neuromuscular-blocking drugs like atracurium and cisatracurium. This metabolite crosses the blood-brain barrier and has been a subject of study due to its interaction with gamma-aminobutyric acid, opioid, and nicotinic acetylcholine receptors. These interactions have implications in the cardiovascular system and in specific patient populations, such as those with hepatic or renal failure, and in pregnant women (Fodale & Santamaria, 2002).

2. Neuromuscular Blocking Agent in Intensive Care

As a metabolite of cisatracurium, a common neuromuscular blocking agent (NMBA) in intensive care units, (R)-laudanosine's pharmacological characteristics have been compared favorably to other NMBAs. Studies suggest its relevance in therapeutic applications like acute respiratory distress syndrome and traumatic brain injury (Szakmany & Woodhouse, 2015).

3. Degradation and Formation in Human Plasma

The degradation of atracurium, leading to the formation of (R)-laudanosine, has been studied in human plasma. This research is significant in understanding its metabolic pathway and its rate of production, which is faster in plasma compared to other mediums (Stiller, Cook, & Chakravorti, 1985).

4. Influence on Neuronal Nicotinic Acetylcholine Receptors

(R)-Laudanosine's interaction with neuronal nicotinic acetylcholine receptors has been a focal point of research, especially in understanding its adverse effects like modification of cardiac rhythm and potential seizure triggers. This research helps in assessing the safety and side effects of using atracurium and its metabolites (Chiodini et al., 2001).

5. Laudanosine in Neuroprotection

Recent studies have suggested a possible neuroprotective effect of (R)-laudanosine. Its activation of certain receptor subtypes, like the a4b2 nAch subtype receptors, could potentially elicit neuroprotective effects, a hypothesis supported by various observations in clinical settings (Fodale & Santamaria, 2003).

6. Interaction with GABA and Opioid Subtype Receptors

The interactions of (R)-laudanosine with GABA and opioid binding sites have been explored, given their implication in seizure activities. This research is key to understanding the convulsive effects of laudanosine and its role in drug-induced seizures (Katz et al., 1994).

Eigenschaften

IUPAC Name

(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAYJZAMGEDIQ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-laudanosine

CAS RN

85-63-2
Record name Laudanosine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAUDANOSINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO6NL5AZ5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-laudanosine
Reactant of Route 2
Reactant of Route 2
(R)-laudanosine
Reactant of Route 3
Reactant of Route 3
(R)-laudanosine
Reactant of Route 4
Reactant of Route 4
(R)-laudanosine
Reactant of Route 5
Reactant of Route 5
(R)-laudanosine
Reactant of Route 6
Reactant of Route 6
(R)-laudanosine

Citations

For This Compound
82
Citations
Z Czarnocki, JB Mieczkowski, M Ziólkowski - Tetrahedron: Asymmetry, 1996 - Elsevier
L-Ascorbic acid 1 was converted into L-gulonolactone2 by catalytic hydrogenation. Treatment of 2 with 3,4-dimethoxyphenylethyl amine 3 afforded amide 4, which in several steps was …
Number of citations: 28 www.sciencedirect.com
V Fodale, LB Santamaria - European journal of anaesthesiology, 2002 - cambridge.org
Laudanosine is a metabolite of the neuromuscular-blocking drugs atracurium and cisatracurium with potentially toxic systemic effects. It crosses the blood-brain barrier and may cause …
Number of citations: 116 www.cambridge.org
M KONDA, T OHISHI, S YAMADA - Chemical and Pharmaceutical …, 1977 - jstage.jst.go.jp
Following the previous asymmetric syntheses of (S)-(+)-laudanosine (V) and (S)-(—}—)-reticu1ine (VI) from L—3—(3, 4-dihydroxyphenyl) alanine (L—DOPA), 3 “’Z’)(R)-(——)-…
Number of citations: 28 www.jstage.jst.go.jp
RE Gawley, GA Smith - Tetrahedron letters, 1988 - cir.nii.ac.jp
Synthesis of R-laudanosine and 9-RO-methylflavinantine by asymmetric alkylation | CiNii Research … Synthesis of R-laudanosine and 9-RO-methylflavinantine by asymmetric alkylation …
Number of citations: 30 cir.nii.ac.jp
N Mistry, AD Roberts, GE Tranter, P Francis… - Analytical …, 1999 - ACS Publications
Directly coupled HPLC−NMR spectroscopy has now become a standard, commercially available technique for mixture characterization. Here the extension of the technique to chiral …
Number of citations: 34 pubs.acs.org
A Ruiz-Olalla, MA Wurdemann… - The Journal of …, 2015 - ACS Publications
A general procedure for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines was developed, based on organocatalytic, regio- and enantioselective Pictet–Spengler reactions (86–…
Number of citations: 55 pubs.acs.org
RS Allen, AG Millgate, JA Chitty, J Thisleton… - Nature …, 2004 - nature.com
We report on the silencing of codeinone reductase (COR) in the opium poppy, Papaver somniferum, using a chimeric hairpin RNA construct designed to silence all members of the …
Number of citations: 347 www.nature.com
E Brochmann-Hanssen, C Chen, CR Chen… - Journal of the …, 1975 - pubs.rsc.org
(–)-Tetrahydropapaverine (VI), derived from (–)-nor-reticuline (II) and (–)-nororientaline (III), is the principal immediate precursor of papaverine (VIII) in Papaver somniferum. The …
Number of citations: 36 pubs.rsc.org
E Badarau, S Dilly, J Wouters, V Seutin… - Bioorganic & Medicinal …, 2014 - Elsevier
An asparagine or a histidine are present in a similar position in the outer pore region of SK2 and SK3 channels, respectively. Therefore, this structural difference was targeted in order to …
Number of citations: 2 www.sciencedirect.com
LF Small, RE Lutz - 1932 - books.google.com
The PUBLIC HEALTH REPORTS are issued weekly by the United States Public Health Service through its Division of Sanitary Reports and Statistics, pursuant to acts of Congress …
Number of citations: 118 books.google.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.